molecular formula C15H20O3 B1324669 3'-Carboethoxy-2,2-dimethylbutyrophenone CAS No. 898765-22-5

3'-Carboethoxy-2,2-dimethylbutyrophenone

Cat. No. B1324669
M. Wt: 248.32 g/mol
InChI Key: DXWHYQFXAKTWSA-UHFFFAOYSA-N
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Description

“3’-Carboethoxy-2,2-dimethylbutyrophenone” is a chemical compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 . This compound is used in scientific research due to its unique properties.

Scientific Research Applications

Peroxidase Inhibition

Peroxidase enzymes, which play a crucial role in various biological oxidation processes, can be inhibited by specific phenolic compounds. Research by Lee et al. (1980) identified several phenolic inhibitors, including derivatives of dimethylchromene and dihydroxyacetophenone, which are structurally related to 3'-Carboethoxy-2,2-dimethylbutyrophenone. These inhibitors exhibit distinct inhibition kinetics, suggesting potential applications in modulating peroxidase-mediated reactions in biological systems (Lee, Starratt, Jevnikar, & Stoessl, 1980).

Catalytic Oxidative Cleavage

Catalytic oxidative cleavage reactions of indoles using copper(II) salts in the presence of oxygen were studied by Tsuji et al. (1981). This research demonstrates the potential for utilizing metal catalysts in conjunction with specific functional groups for the efficient synthesis of valuable chemical intermediates, such as formamidoacetophenone from 3-methylindole. These findings highlight the role of catalysis in organic synthesis, especially for compounds with carboethoxy functionalities (Tsuji, Kezuka, Takayanagi, & Yamamoto, 1981).

Synthesis and Biological Activity

A study by Amgoth et al. (2012) on the synthesis of 4-alkyl/aryl-3,5-bis(carboethoxy/carbomethoxy)-1,4-dihydro-2,6-dimethylpyridines demonstrates the application of microwave irradiation for the efficient synthesis of compounds with potential biological activities. The synthesized compounds were evaluated for their cytotoxic activity against colon and breast cancer cell lines, as well as for their inhibitory action on the multidrug resistance protein 1 (MRP1), indicating potential therapeutic applications (Amgoth, Porika, Abbagani, Garlapati, & Vanga, 2012).

properties

IUPAC Name

ethyl 3-(2,2-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-15(3,4)13(16)11-8-7-9-12(10-11)14(17)18-6-2/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWHYQFXAKTWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642426
Record name Ethyl 3-(2,2-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboethoxy-2,2-dimethylbutyrophenone

CAS RN

898765-22-5
Record name Ethyl 3-(2,2-dimethyl-1-oxobutyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,2-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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